(6-Bromo-2-phenylquinolin-4-yl)(pyrrolidin-1-yl)methanone
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Overview
Description
(6-Bromo-2-phenylquinolin-4-yl)(pyrrolidin-1-yl)methanone is a complex organic compound that features a quinoline core substituted with a bromine atom and a phenyl group, along with a pyrrolidinyl group attached to a methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromo-2-phenylquinolin-4-yl)(pyrrolidin-1-yl)methanone typically involves a multi-step process:
Starting Materials: The synthesis begins with 6-bromo-2-phenylquinoline and pyrrolidine.
Buchwald-Hartwig Amination: The key step involves the Buchwald-Hartwig amination reaction, where 6-bromo-2-phenylquinoline is reacted with pyrrolidine in the presence of a palladium catalyst and a suitable base at elevated temperatures (around 60°C) to form the desired product.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(6-Bromo-2-phenylquinolin-4-yl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The quinoline core can be subjected to oxidation or reduction reactions to modify its electronic properties.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate reactants and facilitate reactions.
Solvents: Common solvents include dimethylformamide (DMF) and toluene.
Major Products
Substituted Quinoline Derivatives: Resulting from substitution reactions.
Coupled Products: Formed through Suzuki-Miyaura coupling, leading to extended aromatic systems.
Scientific Research Applications
(6-Bromo-2-phenylquinolin-4-yl)(pyrrolidin-1-yl)methanone has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for designing biologically active molecules with potential therapeutic properties.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic compounds.
Material Science:
Mechanism of Action
The mechanism of action of (6-Bromo-2-phenylquinolin-4-yl)(pyrrolidin-1-yl)methanone is not fully elucidated. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its quinoline and pyrrolidinyl moieties. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-(pyridin-3-yl)-4-substituted quinolines: These compounds share a similar quinoline core with bromine substitution but differ in the nature of the substituents.
Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring, which is a versatile scaffold in medicinal chemistry.
Uniqueness
(6-Bromo-2-phenylquinolin-4-yl)(pyrrolidin-1-yl)methanone is unique due to the combination of its quinoline core with a bromine atom and a phenyl group, along with the pyrrolidinyl methanone moiety. This unique structure imparts specific electronic and steric properties that can be exploited in various chemical and biological applications.
Properties
Molecular Formula |
C20H17BrN2O |
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Molecular Weight |
381.3 g/mol |
IUPAC Name |
(6-bromo-2-phenylquinolin-4-yl)-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C20H17BrN2O/c21-15-8-9-18-16(12-15)17(20(24)23-10-4-5-11-23)13-19(22-18)14-6-2-1-3-7-14/h1-3,6-9,12-13H,4-5,10-11H2 |
InChI Key |
LYUKCOKFSVXPNE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=CC=C4 |
Origin of Product |
United States |
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